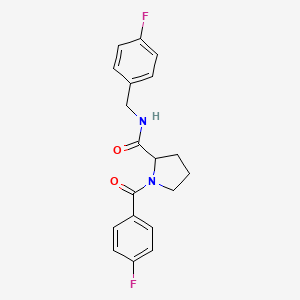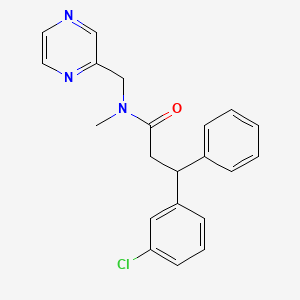
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide, also known as FUBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have effects on the central nervous system, including the potential to act as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is its relatively simple synthesis method, which makes it a useful tool in laboratory settings. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one limitation of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes involved in various biochemical pathways.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide. One area of interest is the development of more specific inhibitors that target specific enzymes involved in biochemical pathways. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide may have potential applications in the treatment of inflammatory diseases and as a neuroprotective agent, which could be further explored in future studies. Finally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide may have potential applications in the development of new anti-cancer drugs, and further research is needed to explore its potential in this area.
Métodos De Síntesis
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide can be synthesized through a multi-step process involving the reaction between 4-fluorobenzoyl chloride and 4-fluorobenzyl amine. The resulting product is then subjected to a proline-catalyzed reaction to yield 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide. The synthesis of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been the subject of various scientific studies due to its potential applications in drug development and as a biochemical tool. 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been used as a tool to study the role of proline in catalysis and enzyme activity.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-7-3-13(4-8-15)12-22-18(24)17-2-1-11-23(17)19(25)14-5-9-16(21)10-6-14/h3-10,17H,1-2,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPKUCSRBQLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-tert-butylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6042007.png)
![4-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]thiomorpholine](/img/structure/B6042010.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6042015.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6042018.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6042025.png)
![4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6042032.png)

![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042063.png)
![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)
![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6042094.png)
![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![N-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6042111.png)
![(3R*,4R*)-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6042122.png)